molecular formula C8H13N3NaO6P B3046158 Cidofovir sodium CAS No. 120362-37-0

Cidofovir sodium

Cat. No. B3046158
CAS RN: 120362-37-0
M. Wt: 301.17 g/mol
InChI Key: HLAUDFWQTSEEMD-RGMNGODLSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Cidofovir’s molecular structure is crucial for understanding its mechanism of action. It is a monophosphate nucleotide analog . Upon cellular phosphorylation to its diphosphate form, it competes with deoxycytidine triphosphate (dCTP) incorporation into viral DNA by viral DNA polymerase. This incorporation disrupts further chain elongation .


Physical And Chemical Properties Analysis

  • Dosing Interval : Every two weeks due to slow elimination of the active metabolite

Scientific Research Applications

Antiviral Activity Against Poxvirus Infections

Cidofovir has demonstrated broad-spectrum activity against various DNA viruses, including poxviruses. Its effectiveness against orthopox, molluscipox, and parapox viruses has been shown both in vitro and in vivo. Notably, it has been successfully used in humans for treating recalcitrant molluscum contagiosum virus and orf virus infections in immunocompromised patients. This positions cidofovir as a reference compound for poxvirus therapy and prophylaxis (Andrei & Snoeck, 2010).

Efficacy Against Ocular Canine Herpesvirus-1 Infections

Cidofovir has been evaluated for its efficacy against canine herpesvirus-1 (CHV-1) in vitro and in a dog model. It showed potential as a topical ophthalmic antiviral treatment for ocular CHV-1 infections. The study highlighted its similar in vitro antiviral activity against CHV-1 and herpes simplex virus-1 (HSV-1) (Ledbetter et al., 2015).

Use in Recurrent Respiratory Papillomatosis

In a study on recurrent respiratory papillomatosis (RRP), cidofovir was effective in decreasing the viral load of human papillomavirus (HPV) types 6 and 11. The study established a correlation between the treatment and significant reduction in viral load, which aligns with clinical outcomes (Mikolajczak et al., 2012).

Antitumor Potential for Glioblastoma

Cidofovir has shown promising results as an antineoplastic agent against glioblastoma. This unexpected application outside of its typical antiviral use was observed in vitro and in vivo, revealing cidofovir's ability to induce apoptosis in glioblastoma cells, even in the absence of viral infection (Hadaczek et al., 2013).

Efficacy in Hematopoietic Cell Transplant Recipients

Brincidofovir, a lipid-conjugated prodrug of cidofovir, has been shown to effectively control adenoviremia in pediatric recipients of hematopoietic cell transplants. This study highlighted its improved bioavailability and efficacy in comparison to cidofovir, along with reduced toxicity (Hiwarkar et al., 2017).

Safety and Hazards

  • Drug Interactions : Co-administration with other nephrotoxic agents should be carefully considered

properties

IUPAC Name

disodium;4-amino-1-[(2S)-3-hydroxy-2-(phosphonatomethoxy)propyl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N3O6P.2Na/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);;/q;2*+1/p-2/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIAHFPOQYDOHP-ILKKLZGPSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N3Na2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127749-27-3
Record name Cidofovir sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127749273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIDOFOVIR SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M83JB37U61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cidofovir sodium
Reactant of Route 2
Cidofovir sodium
Reactant of Route 3
Cidofovir sodium
Reactant of Route 4
Cidofovir sodium
Reactant of Route 5
Cidofovir sodium
Reactant of Route 6
Cidofovir sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.